molecular formula C8H13F3O2S B1474504 1,1,1-Trifluoro-3-{[(oxolan-2-yl)methyl]sulfanyl}propan-2-ol CAS No. 1690541-76-4

1,1,1-Trifluoro-3-{[(oxolan-2-yl)methyl]sulfanyl}propan-2-ol

Cat. No.: B1474504
CAS No.: 1690541-76-4
M. Wt: 230.25 g/mol
InChI Key: RNRHTZSHZFYSTE-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “1,1,1-Trifluoro-3-{[(oxolan-2-yl)methyl]sulfanyl}propan-2-ol” can be represented by the InChI code: 1S/C8H14F3NO2/c9-8(10,11)7(13)5-12-4-6-2-1-3-14-6/h6-7,12-13H,1-5H2 . This indicates that the molecule consists of 8 carbon atoms, 14 hydrogen atoms, 3 fluorine atoms, 1 nitrogen atom, and 2 oxygen atoms.

Scientific Research Applications

Synthesis and Chemical Reactions

1,1,1-Trifluoro-3-{[(oxolan-2-yl)methyl]sulfanyl}propan-2-ol and its derivatives have been utilized in various synthetic routes and chemical reactions, demonstrating their versatility in organic chemistry. For instance, the compound has been used in the highly stereocontrolled synthesis of 1,1,1-trifluoro-2,3-epoxypropane via lipase-mediated kinetic resolution, showcasing its potential in creating enantiomerically pure compounds (Shimizu, Sugiyama, & Fujisawa, 1996). Furthermore, it has been involved in the stereoselective preparation of trifluoromethyl containing 1,4-oxathiolane derivatives through ring expansion reactions, highlighting its role in the synthesis of complex fluorinated molecules (Zhu, Xing, & Zhu, 2006).

Physicochemical Studies

Research has also explored the physicochemical properties of fluorinated alcohols like 1,1,1-Trifluoro-propan-2-ol (TFIP), focusing on the influence of trifluoromethyl groups on miscibility with water. Molecular dynamics simulations provided insights into the behavior of fluorinated organic molecules in aqueous solutions, offering a better understanding of the interactions between trifluoromethyl groups and water molecules (Fioroni, Burger, Mark, & Roccatano, 2003).

Application in Green Chemistry

The compound has been utilized in green chemistry applications as well. For example, it played a key role in the regio- and diastereoselective synthesis of a potent cholesteryl ester transfer protein (CETP) inhibitor, showcasing an environmentally friendly approach to drug synthesis without the need for rare earth metal salts as catalysts (Li et al., 2010).

Novel Synthetic Pathways

Additionally, novel synthesis pathways have been developed using trifluoromethyl-containing compounds for creating complex molecular structures. For instance, novel syntheses of 3-(3,3,3-trifluoroprop-1-en-2-yl)furans via stereoselective processing and palladium-catalyzed cycloisomerization demonstrate the compound's potential in facilitating innovative organic reactions (Zhang, Zhao, & Lu, 2007).

Properties

IUPAC Name

1,1,1-trifluoro-3-(oxolan-2-ylmethylsulfanyl)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13F3O2S/c9-8(10,11)7(12)5-14-4-6-2-1-3-13-6/h6-7,12H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNRHTZSHZFYSTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CSCC(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13F3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,1,1-Trifluoro-3-{[(oxolan-2-yl)methyl]sulfanyl}propan-2-ol
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1,1,1-Trifluoro-3-{[(oxolan-2-yl)methyl]sulfanyl}propan-2-ol
Reactant of Route 3
1,1,1-Trifluoro-3-{[(oxolan-2-yl)methyl]sulfanyl}propan-2-ol
Reactant of Route 4
1,1,1-Trifluoro-3-{[(oxolan-2-yl)methyl]sulfanyl}propan-2-ol
Reactant of Route 5
1,1,1-Trifluoro-3-{[(oxolan-2-yl)methyl]sulfanyl}propan-2-ol
Reactant of Route 6
1,1,1-Trifluoro-3-{[(oxolan-2-yl)methyl]sulfanyl}propan-2-ol

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